(4-Methoxythiophen-3-yl)-phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxythiophen-3-yl)-phenylmethanol is an organic compound with the molecular formula C12H12O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythiophen-3-yl)-phenylmethanol typically involves the reaction of 4-methoxythiophene with benzaldehyde under specific conditions. One common method is the use of a Grignard reagent, where 4-methoxythiophene is first converted to its corresponding Grignard reagent and then reacted with benzaldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxythiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(4-Methoxythiophen-3-yl)-phenylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Methoxythiophen-3-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of (4-Methoxythiophen-3-yl)-phenylmethanol, known for its aromatic properties and use in various chemical reactions.
(4-Methoxyphenyl)-methanol: A related compound with similar functional groups but different structural properties.
Phenylmethanol: Another related compound with a simpler structure and different reactivity.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a thiophene ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(4-methoxythiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12O2S/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3 |
InChI Key |
YSMKVALLRIXZQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.